molecular formula C17H20FN3O3 B6570955 8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-51-4

8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6570955
CAS RN: 1021210-51-4
M. Wt: 333.36 g/mol
InChI Key: RDZRZCFJUXUFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spirohydantoin-based model compound . It has been studied for its intermolecular interactions and their cooperative effects .


Molecular Structure Analysis

In the crystal structures of similar spirohydantoin-based model compounds, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon . The extended supramolecular architectures depend on the C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets, which lead to molecular sheets and further, with the assistance of the C–H⋯F interaction, to three-dimensional networks .


Chemical Reactions Analysis

The formation of the intermolecular F⋯F interaction in the crystal structure of similar compounds results in a new region with a larger surface area and a higher negative potential in comparison to the individual fluorine atoms . This interaction leads to strengthening of the interaction of one of the fluorine atoms with a third molecule from the environment which does not interact with both of them .

Scientific Research Applications

8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in scientific research. It has been found to possess a variety of biological and physiological effects, making it a promising candidate for further research. This compound has been studied for its potential applications in drug design, as it has been found to bind to several proteins involved in disease processes. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, this compound has been studied for its potential use as an antiviral agent, as it has been found to inhibit the replication of several viruses in vitro.

Advantages and Limitations for Lab Experiments

The use of 8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments has several advantages and limitations. The main advantage of this compound is its high stability, which makes it an ideal candidate for use in laboratory experiments. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research. However, there are some limitations to the use of this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, which may limit its use in certain experiments. Additionally, this compound is not yet commercially available, which may limit its use in laboratory experiments.

Future Directions

The potential applications of 8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in scientific research are numerous. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential use of this compound as an antiviral agent, as well as its potential use in drug design. Additionally, further research is needed to explore the potential use of this compound as an anti-inflammatory agent. Finally, further research is needed to explore the potential use of this compound in laboratory experiments, as well as its potential commercial applications.

Synthesis Methods

8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized via a two-step process. The first step involves the reaction of 3-fluorobenzoyl chloride with 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (3-PTD) in the presence of a base such as sodium hydroxide. This reaction produces this compound (this compound). The second step involves the purification of this compound by recrystallization.

properties

IUPAC Name

8-(3-fluorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-2-8-21-15(23)17(19-16(21)24)6-9-20(10-7-17)14(22)12-4-3-5-13(18)11-12/h3-5,11H,2,6-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZRZCFJUXUFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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